molecular formula C9H17NO2S B13325897 N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine

N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine

Katalognummer: B13325897
Molekulargewicht: 203.30 g/mol
InChI-Schlüssel: BLPSFAOIZNGFJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine is a compound that belongs to the class of thiopyran derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine typically involves the reaction of tetrahydro-2H-thiopyran-4-one with ethylamine and glycine under controlled conditions. One common method involves the use of sodium methoxide (NaOMe) in tetrahydrofuran (THF) solution, followed by decarboxylation in refluxing aqueous sulfuric acid (H2SO4) . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can form covalent bonds with biological molecules, potentially altering their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Ethyl-N-(tetrahydro-2H-thiopyran-4-yl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H17NO2S

Molekulargewicht

203.30 g/mol

IUPAC-Name

2-[ethyl(thian-4-yl)amino]acetic acid

InChI

InChI=1S/C9H17NO2S/c1-2-10(7-9(11)12)8-3-5-13-6-4-8/h8H,2-7H2,1H3,(H,11,12)

InChI-Schlüssel

BLPSFAOIZNGFJV-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC(=O)O)C1CCSCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.